

The Sulfonylbenzene (BSP) Test: A Critical Review of its Fading Clinical Utility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sulfonylbenzene*

Cat. No.: *B1203653*

[Get Quote](#)

For decades, the **Sulfonylbenzene** (BSP) clearance test stood as a cornerstone in the assessment of liver function, particularly in detecting subtle hepatic dysfunction and in the preclinical safety evaluation of new drugs. However, with the advent of safer, more specific, and equally sensitive alternatives, its clinical utility has significantly waned. This comprehensive guide provides a critical review of the BSP test, comparing its performance with contemporary liver function tests, supported by experimental data and detailed protocols.

The BSP test is a dynamic measure of the liver's ability to take up, conjugate, and excrete organic anions from the bloodstream. While historically significant, its use has been largely superseded due to the risk of anaphylactic reactions and the availability of superior diagnostic tools. This review will delve into the principles of the BSP test, its historical applications, and a comparative analysis with its primary successor, the Indocyanine Green (ICG) clearance test, as well as standard enzymatic and synthetic function markers.

Comparative Analysis of Liver Function Tests

The clinical value of a diagnostic test is determined by its sensitivity, specificity, and predictive values. The following tables summarize the performance of the BSP test in comparison to other commonly used liver function tests.

Test	Principle	Sample Type	Typical Turnaround Time
Sulfobromophthalein (BSP) Test	Measures the rate of removal of intravenously injected BSP dye by the liver.	Serum	2-4 hours
Indocyanine Green (ICG) Clearance Test	Measures the rate of removal of intravenously injected ICG dye by the liver.	Serum or non-invasive pulse dye densitometry	1-2 hours (serum), Real-time (non-invasive)
Alanine Aminotransferase (ALT)	Measures the serum concentration of an enzyme released from damaged hepatocytes.	Serum	< 1 hour
Aspartate Aminotransferase (AST)	Measures the serum concentration of an enzyme released from damaged hepatocytes and other tissues.	Serum	< 1 hour
Serum Bilirubin	Measures the level of a breakdown product of heme catabolism, conjugated by the liver.	Serum	< 1 hour
Serum Albumin	Measures the concentration of a protein synthesized by the liver.	Serum	< 1 hour

Test	Sensitivity	Specificity	Primary Clinical Indication	Limitations
Sulfobromophthalein (BSP) Test	70-76% for hepatic disease (canine model)[1]	88-100% for hepatic disease (canine model)[1]	Historically used for detecting subtle liver dysfunction and in drug safety assessment.	Risk of severe allergic reactions; less specific for the type of liver injury.
Indocyanine Green (ICG) Clearance Test	40% for initial liver fibrosis, 75% for advanced fibrosis/cirrhosis[2][3][4]	80% for initial liver fibrosis, 81% for advanced fibrosis/cirrhosis[2][3][4]	Preoperative assessment of hepatic reserve, monitoring liver graft function.	Can be affected by hyperbilirubinemia and severe peripheral hypoperfusion.[5]
Alanine Aminotransferase (ALT)	Varies widely depending on the cutoff and etiology.	Moderate; can be elevated in non-hepatic conditions.	Screening for and monitoring hepatocellular injury.	Poor at diagnosing early-stage fibrosis.[1]
Aspartate Aminotransferase (AST)	Varies widely depending on the cutoff and etiology.	Lower than ALT; also present in muscle, heart, and kidney.	Screening for and monitoring hepatocellular injury, particularly in alcoholic liver disease.	Less specific for liver injury than ALT.[6]
Serum Bilirubin	Low for early or mild liver disease.	High for cholestatic and severe hepatocellular disease.	Detecting and monitoring cholestasis and severe liver dysfunction.	Insensitive for early liver damage.
Serum Albumin	Low for chronic liver disease.	Low; can be affected by malnutrition, nephrotic syndrome, and	Assessing synthetic function of the liver in chronic disease.	Poor indicator of acute liver injury.

chronic
inflammation.

Experimental Protocols

Sulfobromophthalein (BSP) Retention Test

Principle: This test measures the percentage of BSP dye retained in the blood at a specific time point after intravenous administration. Impaired liver function results in delayed clearance and higher retention of the dye.

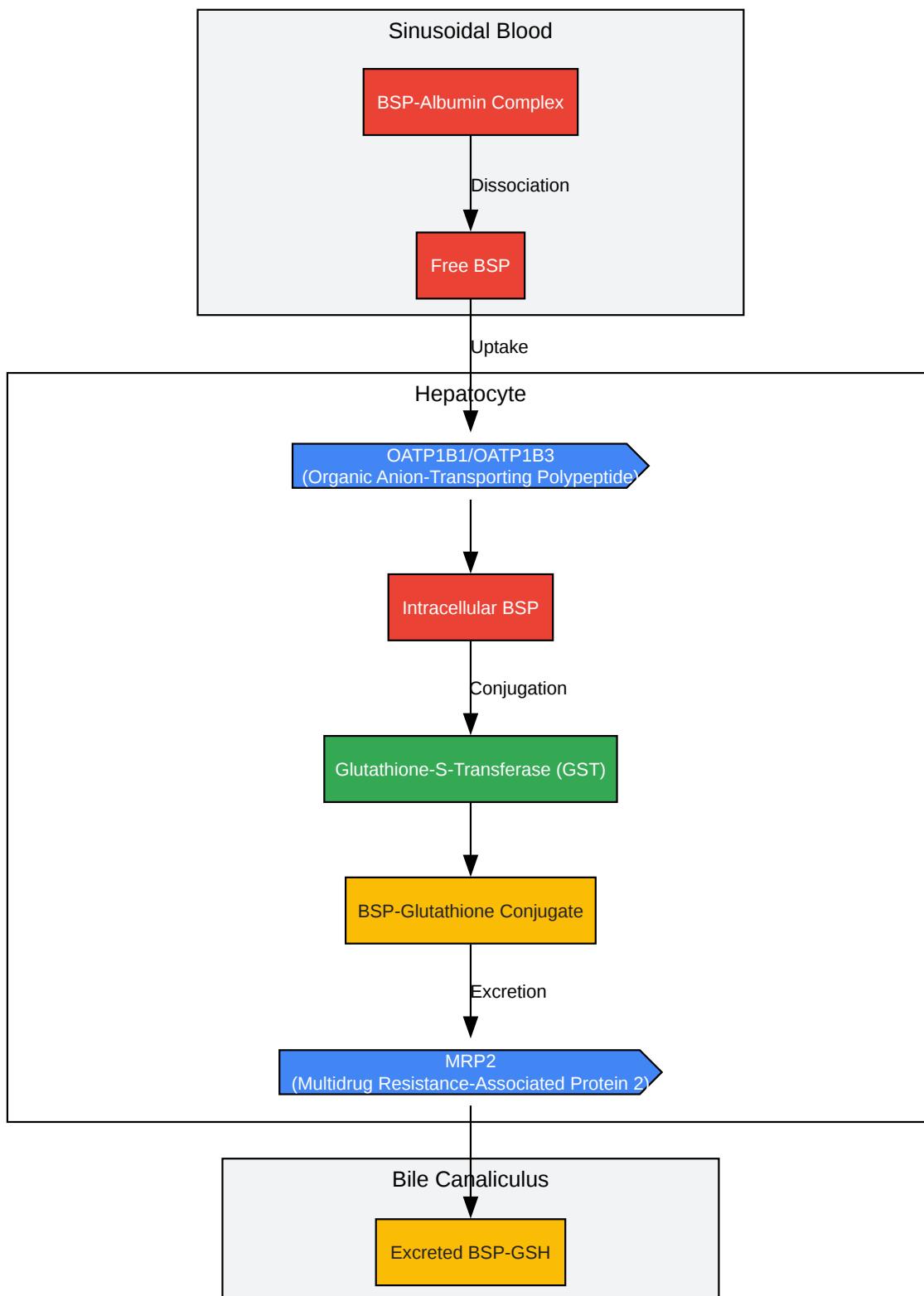
Methodology (Adapted from veterinary protocols):

- **Patient Preparation:** The patient should be fasting for at least 12 hours.
- **Dosage and Administration:** A sterile 5% solution of **Sulfobromophthalein** sodium is administered intravenously at a dose of 5 mg per kg of body weight. The injection should be given slowly over 30 seconds.
- **Blood Sampling:** A blood sample (5-10 mL) is collected from the contralateral arm 45 minutes after the injection.
- **Sample Processing:** The blood is allowed to clot, and the serum is separated by centrifugation.
- **Colorimetric Analysis:**
 - To one tube containing 1 mL of serum, add 4 mL of 0.1 N NaOH to develop the color.
 - To a second tube (blank), add 1 mL of serum and 4 mL of 0.1 N HCl.
 - The absorbance of the alkaline solution is measured against the acid blank at a wavelength of 580 nm.
- **Calculation:** The percentage of BSP retention is calculated by comparing the absorbance to a standard curve prepared from a known concentration of BSP.

Indocyanine Green (ICG) Clearance Test

Principle: This test measures the rate of disappearance of ICG from the blood after intravenous injection. ICG is exclusively cleared by the liver, making it a specific marker of hepatic blood flow and function.

Methodology (Conventional Invasive Method):

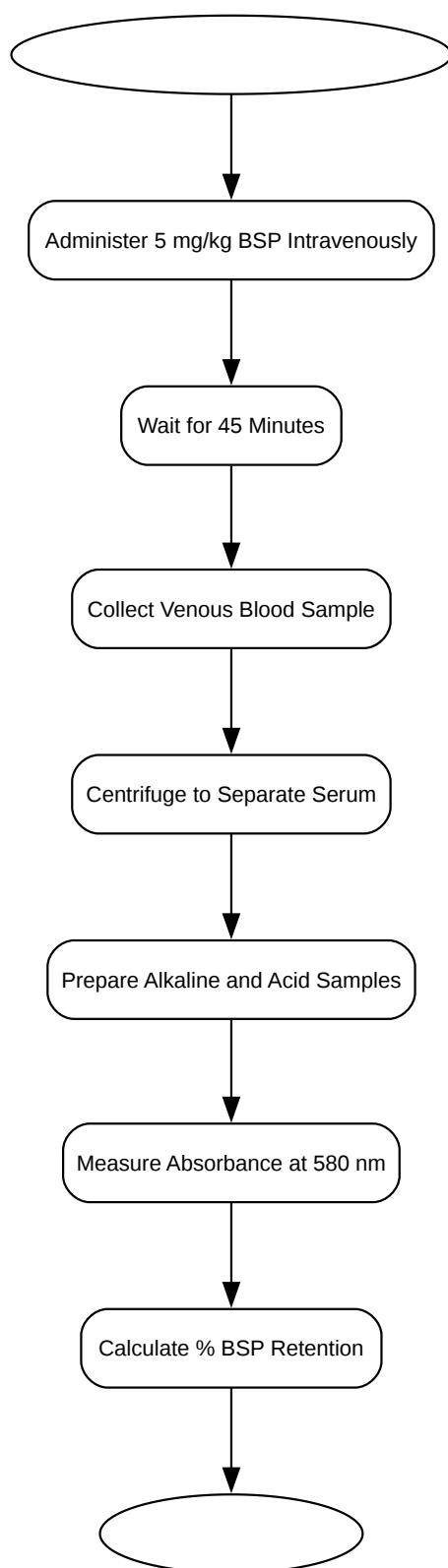

- **Patient Preparation:** The patient should be in a resting state.
- **Dosage and Administration:** A sterile solution of Indocyanine Green is injected as a bolus into a peripheral vein at a dose of 0.5 mg per kg of body weight.[\[7\]](#)
- **Blood Sampling:** Venous blood samples are collected at 5, 10, and 15 minutes post-injection.
[\[7\]](#)
- **Sample Processing:** Plasma is separated from each blood sample by centrifugation.
- **Spectrophotometric Analysis:** The concentration of ICG in the plasma samples is determined by measuring the absorbance at 805 nm using a spectrophotometer.[\[7\]](#)
- **Calculation:** The plasma disappearance rate (PDR) and the retention rate at 15 minutes (R15) are calculated from the semi-logarithmic plot of ICG concentration versus time.

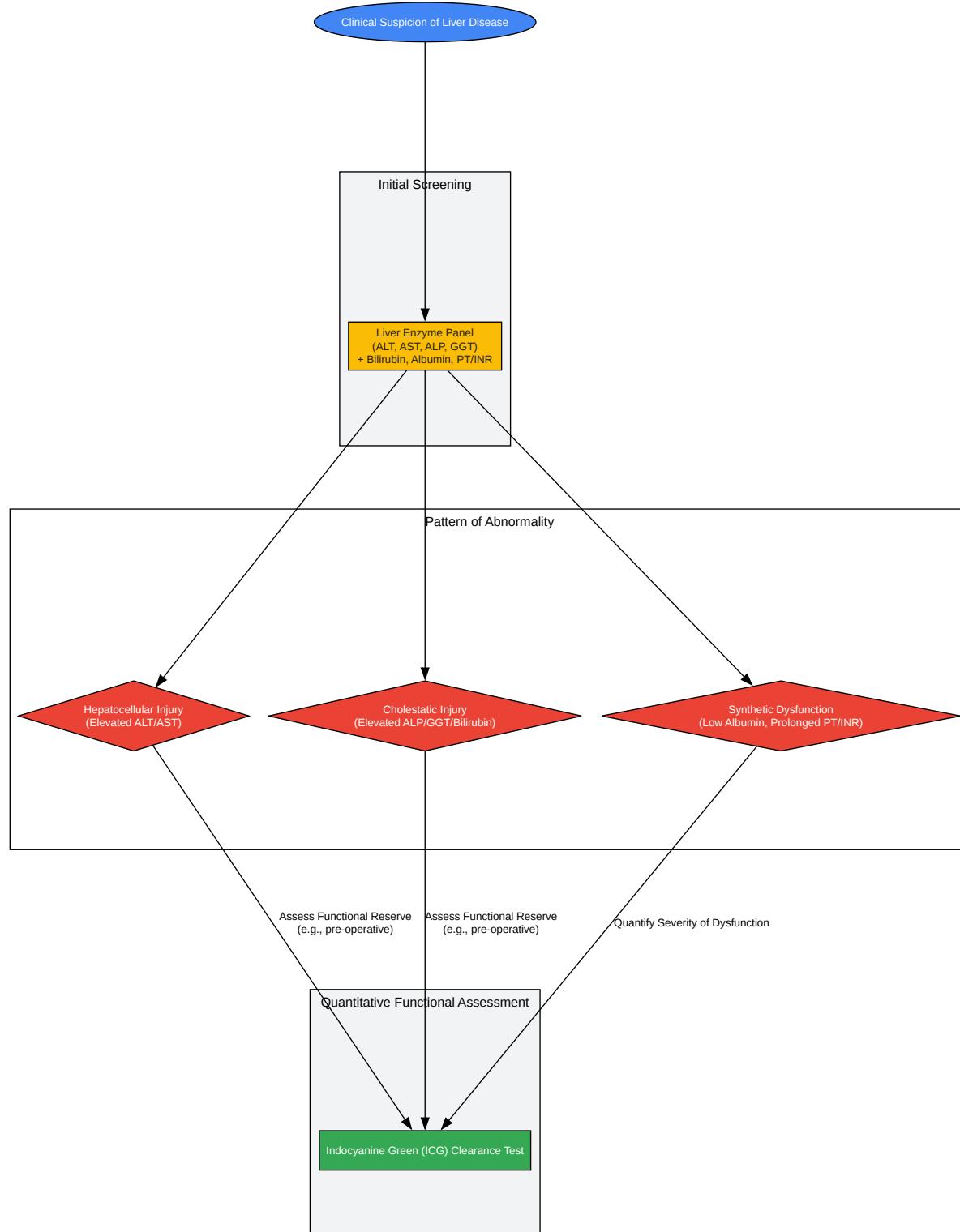
Non-Invasive Method (Pulse Dye Densitometry): This method utilizes a fingertip sensor to continuously monitor the arterial concentration of ICG, providing real-time clearance data without the need for blood sampling.[\[2\]](#)

Mandatory Visualizations

Signaling Pathway: Hepatic Uptake of Sulfonylphthalein

The hepatic uptake of BSP is a carrier-mediated process primarily involving the Organic Anion-Transporting Polypeptide (OATP) family of transporters located on the basolateral membrane of hepatocytes.




[Click to download full resolution via product page](#)

Caption: Hepatic transport and metabolism of **Sulphobromophthalein (BSP)**.

Experimental Workflow: Sulfobromophthalein (BSP) Test

The following diagram illustrates the sequential steps involved in performing the BSP retention test.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. FreiDok plus - Diagnostic accuracy of indocyanine green clearance test for different stages of liver fibrosis and cirrhosis [freidok.uni-freiburg.de]
- 3. Diagnostic Accuracy of Indocyanine Green Clearance Test for Different Stages of Liver Fibrosis and Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Indocyanine green kinetics to assess liver function: Ready for a clinical dynamic assessment in major liver surgery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [reviewofconphil.com](https://www.reviewofconphil.com) [reviewofconphil.com]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [The Sulfobromophthalein (BSP) Test: A Critical Review of its Fading Clinical Utility]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203653#a-critical-review-of-the-clinical-utility-of-the-sulfobromophthalein-test>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com